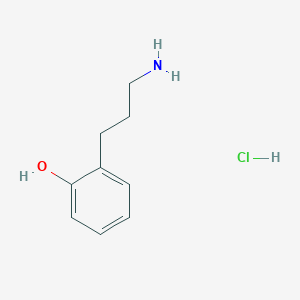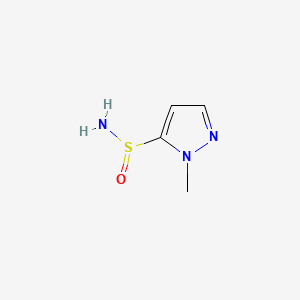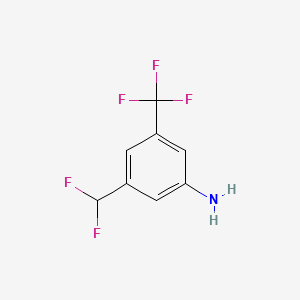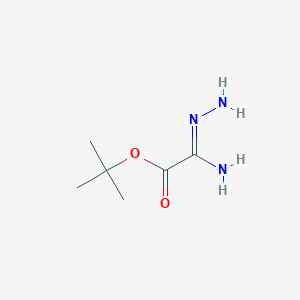amine dihydrochloride](/img/structure/B15296696.png)
[(Pyridin-3-yl)methyl](2,2,2-trifluoroethyl)amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyridin-3-yl)methylamine dihydrochloride is a chemical compound that features a pyridine ring substituted with a methyl group and a trifluoroethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methylamine dihydrochloride typically involves the reaction of pyridine derivatives with trifluoroethylamine under controlled conditions. One common method involves the use of pyridine-3-carboxaldehyde, which undergoes reductive amination with 2,2,2-trifluoroethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The resulting amine is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Pyridin-3-yl)methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoroethylamine group to other functional groups.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
(Pyridin-3-yl)methylamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of (Pyridin-3-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The trifluoroethylamine group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the inhibition of specific pathways, such as those involved in microbial growth or enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyridin-2-amine: Another pyridine derivative with similar reactivity but different biological properties.
Trifluoroethyl thioether derivatives: Compounds with similar trifluoroethyl groups but different core structures.
Pyrimidin-4-amine derivatives: These compounds share some structural similarities and are used in similar applications
Uniqueness
(Pyridin-3-yl)methylamine dihydrochloride is unique due to its combination of a pyridine ring and a trifluoroethylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H11Cl2F3N2 |
|---|---|
Peso molecular |
263.08 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(pyridin-3-ylmethyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)6-13-5-7-2-1-3-12-4-7;;/h1-4,13H,5-6H2;2*1H |
Clave InChI |
KWORXTLLCPQDAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CNCC(F)(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


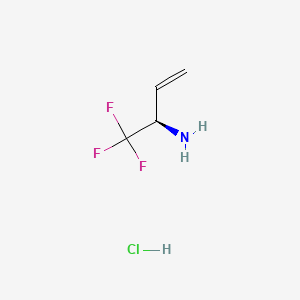
![4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B15296629.png)
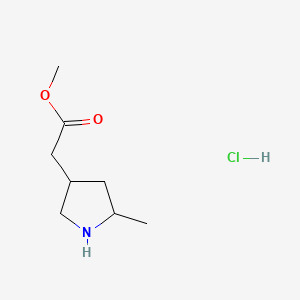
![1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid](/img/structure/B15296642.png)
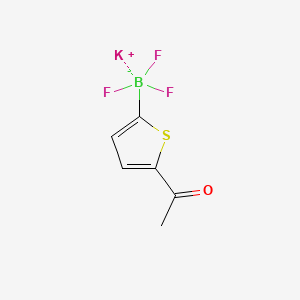
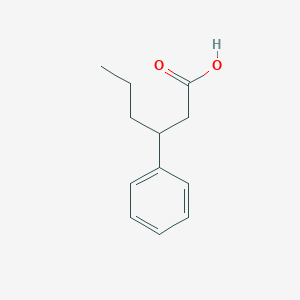
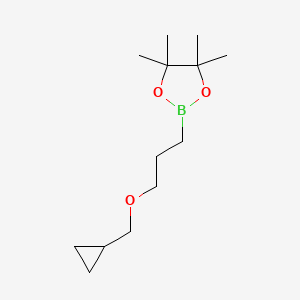
![2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B15296659.png)
![tert-butyl N-{5-thiaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B15296660.png)
